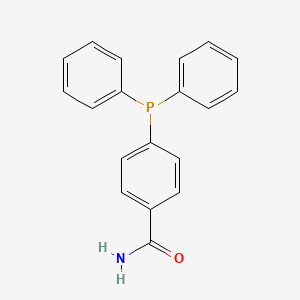![molecular formula C11H10N4 B12891242 2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12891242.png)
2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of both pyrazole and benzimidazole. These types of compounds are known for their diverse biological activities and are often used as scaffolds in drug design and development .
Méthodes De Préparation
The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with o-phenylenediamine in the presence of a suitable catalyst and solvent . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and benzimidazole rings
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole include other pyrazole and benzimidazole derivatives. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.
Benzimidazole derivatives: Often used as antiparasitic and antifungal agents.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H10N4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2-(3-methylpyrazol-1-yl)-1H-benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-8-6-7-15(14-8)11-12-9-4-2-3-5-10(9)13-11/h2-7H,1H3,(H,12,13) |
Clé InChI |
OGIKTAYNZQAZRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
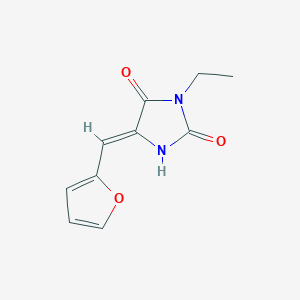
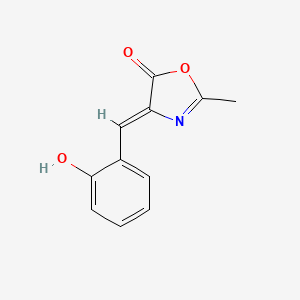
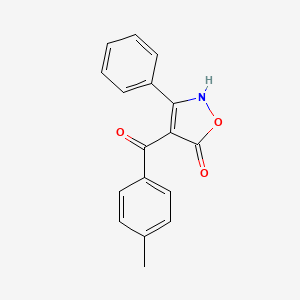


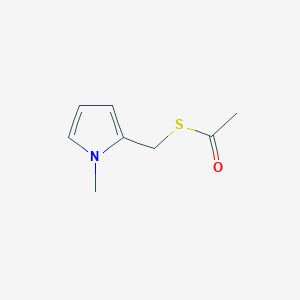
![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
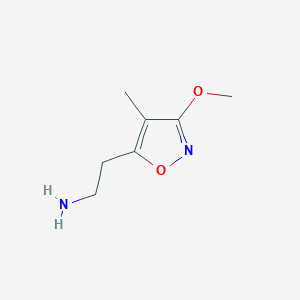
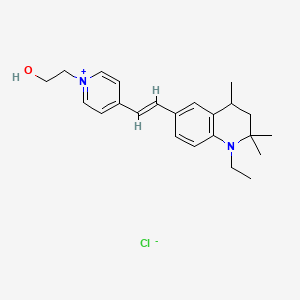
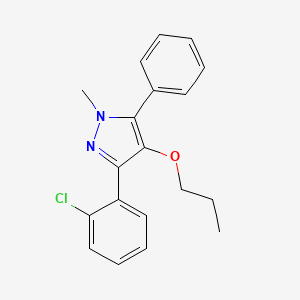
![Platinum, (1,2-cyclohexanediamine-N,N')bis(D-gluconato-O1-, [SP-4-2-(1S-trans)]](/img/structure/B12891238.png)
